molecular formula C13H8N2O2S B8622899 5-Isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole CAS No. 51299-48-0

5-Isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole

Cat. No. B8622899
Key on ui cas rn: 51299-48-0
M. Wt: 256.28 g/mol
InChI Key: JVXYRLHUONKFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985755

Procedure details

3.32 g (0.0013 mole) of 5-nitro-2-(5-methyl-2-furyl)benzoxazole and 0.65 g of 10% Pd are suspended in 100 ml of abs. EtOH and hydrogenated at 65 psi over a period of 4 hr. The catalyst is removed and the EtOH evaporated under vacuum yielding a dark brown residue. The residue is dissolved in 150 ml of CHCl3 and added dropwise to the following cold suspension: 1.5 g (0.013 mole) of thiophosgene, 1.3 g (0.013 mole) of calcium carbonate, 150 ml of CHCl3 and 30 ml of water. After the addition is complete the mixture is warmed to room temperature and allowed to stir overnight. The CHCl3 layer is then separated and evaporated to dryness yielding 1.4 g of a light brown solid (43%) mp 110°-121°. This material is then extracted with petroleum ether and the extracts then evaporated yielding a tan solid. This material is recrystallized from petroleum ether yielding 0.540 g of white powder, mp 130°-132° (16%).
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.65 g
Type
catalyst
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Yield
43%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[O:13][C:14]([CH3:17])=[CH:15][CH:16]=3)=[N:9][C:8]=2[CH:18]=1)([O-])=O.CCO.[C:22](Cl)(Cl)=[S:23].C(=O)([O-])[O-].[Ca+2]>C(Cl)(Cl)Cl.[Pd].O>[CH3:17][C:14]1[O:13][C:12]([C:10]2[O:11][C:7]3[CH:6]=[CH:5][C:4]([N:1]=[C:22]=[S:23])=[CH:18][C:8]=3[N:9]=2)=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2OC(=CC2)C)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
the EtOH evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
yielding a dark brown residue
ADDITION
Type
ADDITION
Details
added dropwise to the following cold suspension
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The CHCl3 layer is then separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(O1)C=1OC2=C(N1)C=C(C=C2)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 420.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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